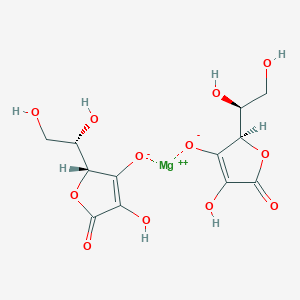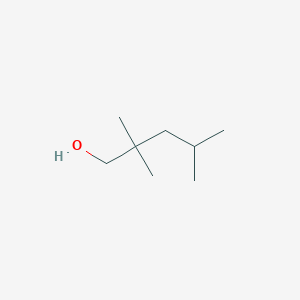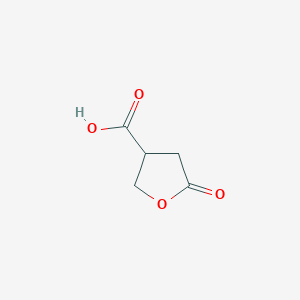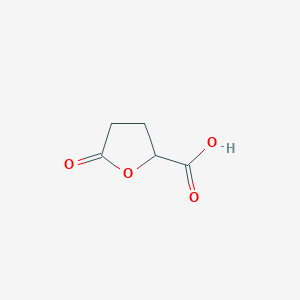
(s)-2-Benzylaziridine
Overview
Description
Lubazodone hydrochloride, also known by its developmental code names YM-992 and YM-35995, is an experimental antidepressant. It was developed by Yamanouchi Pharmaceutical Co. Ltd. for the treatment of major depressive disorder and obsessive-compulsive disorder in the late 1990s and early 2000s. it was never marketed .
Preparation Methods
The synthesis of Lubazodone hydrochloride involves several steps. The key intermediate is (2S)-2-[(7-fluoro-2,3-dihydro-1H-inden-4-yl)oxymethyl]morpholine. The preparation process includes the reaction of 7-fluoroindan-4-ol with (2S)-2-(chloromethyl)morpholine under basic conditions to form the desired product
Chemical Reactions Analysis
Lubazodone hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Lubazodone hydrochloride has been primarily studied for its potential use in treating major depressive disorder and obsessive-compulsive disorder. It acts as a serotonin reuptake inhibitor and a 5-HT2A receptor antagonist, making it a serotonin antagonist and reuptake inhibitor (SARI). This dual action is believed to contribute to its antidepressant effects . Research has also explored its effects on serotonin and norepinephrine release, which may enhance its antidepressant properties .
Mechanism of Action
Lubazodone hydrochloride exerts its effects by inhibiting the reuptake of serotonin and antagonizing the 5-HT2A receptor. This dual mechanism increases the availability of serotonin in the synaptic cleft and modulates serotonin receptor activity, which is thought to alleviate symptoms of depression and anxiety . The molecular targets involved include the serotonin transporter (SERT) and the 5-HT2A receptor .
Comparison with Similar Compounds
Lubazodone hydrochloride is structurally related to trazodone and nefazodone. Compared to these compounds, Lubazodone hydrochloride is a stronger serotonin reuptake inhibitor and a weaker 5-HT2A receptor antagonist. This balance in its actions as a serotonin antagonist and reuptake inhibitor makes it unique among its peers . Similar compounds include:
Trazodone: Primarily a serotonin antagonist and reuptake inhibitor.
Nefazodone: Similar to trazodone but with a different side effect profile.
Vilazodone: A serotonin reuptake inhibitor and partial agonist at the 5-HT1A receptor.
Lubazodone hydrochloride’s unique balance of serotonin reuptake inhibition and 5-HT2A receptor antagonism distinguishes it from these similar compounds .
Properties
IUPAC Name |
(2S)-2-benzylaziridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N/c1-2-4-8(5-3-1)6-9-7-10-9/h1-5,9-10H,6-7H2/t9-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKQAJXTWYDNYHK-VIFPVBQESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(N1)CC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H](N1)CC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90453723 | |
| Record name | (s)-2-benzylaziridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90453723 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
133.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
73058-30-7 | |
| Record name | (s)-2-benzylaziridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90453723 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (2S)-2-benzylaziridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.












![6-Oxo-5,6-dihydrobenzofuro[3,2-c]quinoline-3,9-diyl bis(dimethylcarbamate)](/img/structure/B106257.png)



